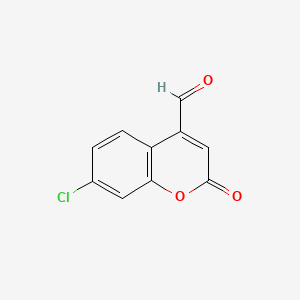
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde is an organic compound belonging to the class of coumarins. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is known for its diverse biological and pharmaceutical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxo-2H-chromene-4-carbaldehyde typically involves the reaction of 7-hydroxy-4-methyl-2-oxo-2H-chromene with various reagents. One common method involves the use of hexamine and malononitrile in the presence of triethylamine . Another method includes the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride and triethylamine in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane and catalysts like triethylamine .
Major Products Formed
The major products formed from these reactions include various substituted coumarins, alcohol derivatives, and other functionalized compounds .
Applications De Recherche Scientifique
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-oxo-2H-chromene-4-carbaldehyde involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals, which is a prime mechanism in treating several disease conditions . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: This compound has similar structural features but with a diethylamino group instead of chlorine.
4-Chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde: Another similar compound with a diethylamino group and an additional formyl group.
Uniqueness
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H5ClO3 |
|---|---|
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
7-chloro-2-oxochromene-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClO3/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-5H |
Clé InChI |
AVRSYEFFOVFSAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC(=O)C=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



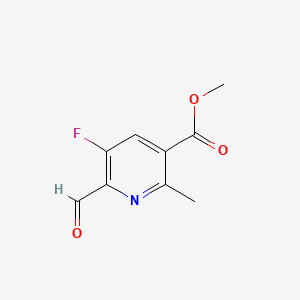
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
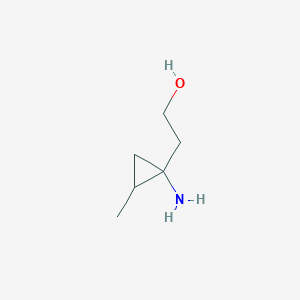
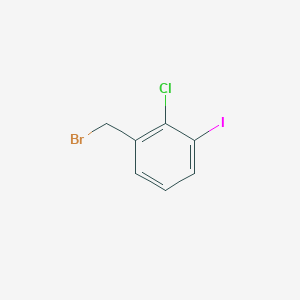
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
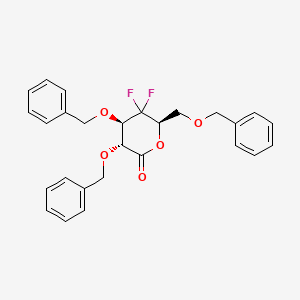
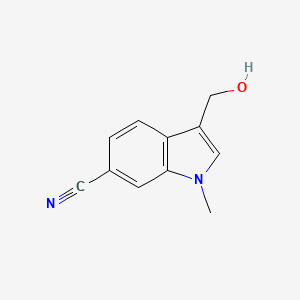
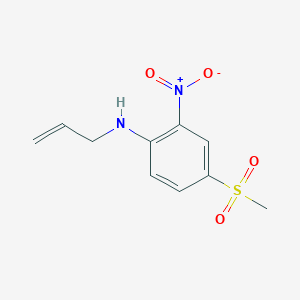
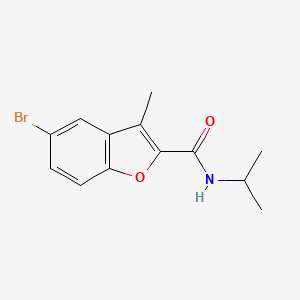
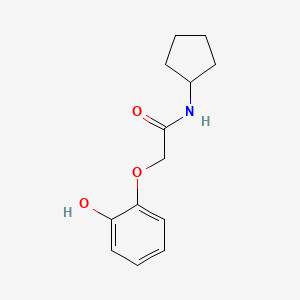
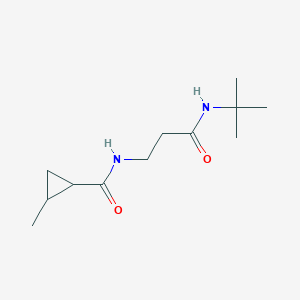
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
